
Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) is a coordination complex that features cobalt as the central metal ion. This compound is of interest due to its potential applications in various fields such as catalysis, medicine, and materials science. The presence of multiple functional groups in the ligand structure allows for diverse chemical interactions and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) typically involves the coordination of cobalt ions with the ligand N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycine. This can be achieved through the following steps:
Ligand Preparation: The ligand is synthesized by reacting ethylenediamine with chloroacetic acid to introduce carboxymethyl groups, followed by the addition of hydroxyethyl groups.
Complex Formation: The prepared ligand is then reacted with a cobalt salt (e.g., cobalt chloride) in an aqueous solution. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired complex.
Purification: The resulting complex is purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) can undergo various types of chemical reactions, including:
Oxidation-Reduction: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of cobalt, while substitution reactions may result in different cobalt-ligand complexes.
科学研究应用
Chemistry
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology and Medicine
Medical Imaging: The compound may be used as a contrast agent in imaging techniques such as MRI.
Drug Delivery: Its ability to form stable complexes can be exploited for targeted drug delivery systems.
Industry
Electronics: The compound can be used in the fabrication of electronic components due to its conductive properties.
Environmental Science: It may be used in the treatment of wastewater through catalytic degradation of pollutants.
作用机制
The mechanism by which Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) exerts its effects involves the coordination of the cobalt center with various substrates. The molecular targets and pathways depend on the specific application. For example, in catalysis, the cobalt center facilitates the transfer of electrons or atoms, while in medical applications, it may interact with biological molecules to enhance imaging or drug delivery.
相似化合物的比较
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt complex with different ligands.
Cobalt(II) chloride: A simpler cobalt salt used in various applications.
Cobalt(III) ethylenediaminetetraacetate: A complex with a similar ligand structure.
Uniqueness
Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) is unique due to its specific ligand structure, which provides multiple functional groups for diverse chemical interactions. This makes it versatile for various applications compared to simpler cobalt compounds.
属性
CAS 编号 |
94233-10-0 |
|---|---|
分子式 |
C10H18CoN2NaO7+ |
分子量 |
360.18 g/mol |
IUPAC 名称 |
sodium;2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid;cobalt |
InChI |
InChI=1S/C10H18N2O7.Co.Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;;+1 |
InChI 键 |
LBJCXDBVFQZVNA-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O.[Na+].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



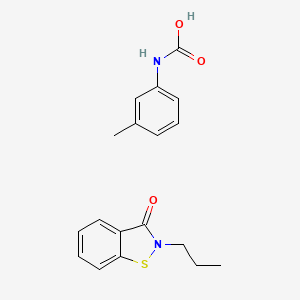
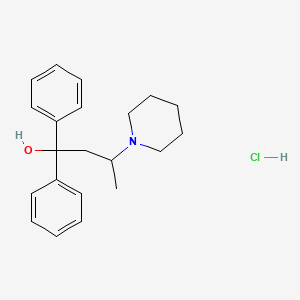

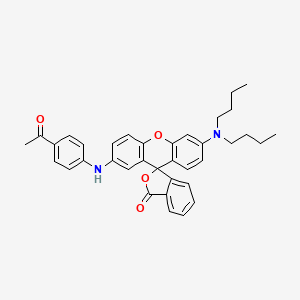
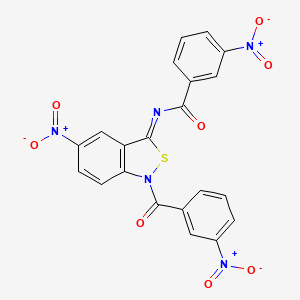
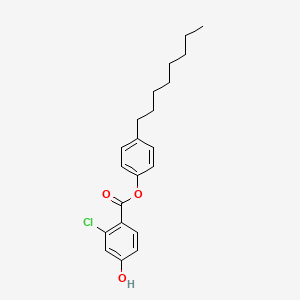
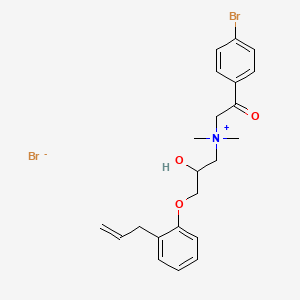


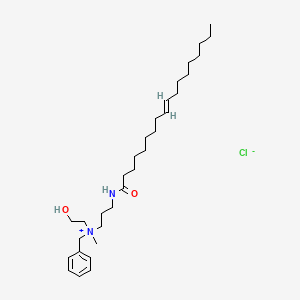
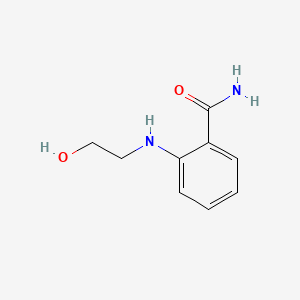

![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)
